Product packaging for Albendazole Oxide(Cat. No.:CAS No. 122063-21-2)

Albendazole Oxide

Cat. No.: B7818571
CAS No.: 122063-21-2
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole oxide (CAS 54029-12-8), also widely known as Ricobendazole or albendazole sulfoxide, is a benzimidazole compound and the primary active metabolite of the anthelmintic drug Albendazole . It serves as a critical reference standard and active agent in antiparasitic research, exhibiting significant effect against parasites such as Echinococcus multilocularis metacestodes . As a major human metabolite of Albendazole, it is integral to pharmacokinetic and metabolic studies . Its mechanism of action, inherited from the benzimidazole class, involves inhibiting tubulin polymerization, which disrupts cytoplasmic microtubules in parasitic cells . This disruption impairs glucose uptake and depletes the parasite's glycogen stores, while degenerative changes in cellular structures like the endoplasmic reticulum and mitochondria lead to reduced ATP production, ultimately causing parasite immobilization and death . Researchers value this compound for studying these pathways and their effects on helminths. The compound is a solid at room temperature, with a melting point cited between 154-156°C and a molecular formula of C12H15N3O3S . This product is intended for research purposes by qualified personnel in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3S B7818571 Albendazole Oxide CAS No. 122063-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4057768
Record name Albendazole oxide
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Molecular Weight

281.33 g/mol
Source PubChem
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Physical Description

Solid
Record name albendazole S-oxide
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CAS No.

54029-12-8, 122063-20-1, 122063-21-2
Record name (±)-Albendazole sulfoxide
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Record name Albendazole oxide [INN:BAN]
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Record name Albendazole oxide
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Record name methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate
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Record name ALBENDAZOLE OXIDE
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Pharmacological Investigations of Albendazole Oxide

Mechanisms of Action Studies

The anthelmintic activity of albendazole (B1665689) oxide is largely attributed to its interference with the parasite's microtubule system and energy metabolism. ncats.ionih.gov

Microtubule Polymerization Inhibition Dynamics

A primary mechanism by which albendazole oxide exerts its effects is through the inhibition of microtubule polymerization. ncats.iodrugbank.com Microtubules are crucial components of the cytoskeleton in eukaryotic cells, involved in maintaining cell shape, intracellular transport, and cell division. patsnap.com

This compound binds to the colchicine-sensitive site on the beta-tubulin subunits of parasitic microtubules. ncats.iosigmaaldrich.comnih.gov This binding event prevents the assembly of alpha- and beta-tubulin dimers into functional microtubules. wikipedia.orgpatsnap.com The disruption of microtubule formation leads to a cascade of detrimental effects within the parasite. patsnap.com Molecular docking studies on related benzimidazole (B57391) carbamates, including albendazole, have suggested hydrogen bond interactions with residues like Glu198 and Cys236 in beta-tubulin. mdpi.com

A key aspect of the selective toxicity of this compound towards parasites is its significantly higher binding affinity for parasitic beta-tubulin compared to mammalian beta-tubulin. sigmaaldrich.comwikipedia.orgnih.gov This differential affinity explains why the drug is effective against helminths while having comparatively lower toxicity to the mammalian host. nih.gov Studies have shown that benzimidazole drugs bind to parasitic beta-tubulin at much lower concentrations than to mammalian beta-tubulin protein. nih.gov Resistance to benzimidazoles in some parasites has been linked to mutations in the beta-tubulin gene, which can decrease the binding affinity of the drug. wikipedia.orgnih.gov

Disruption of Parasitic Cellular Processes

Beyond microtubule disruption, this compound's effects extend to critical cellular processes in parasites, particularly those related to energy acquisition and metabolism. ncats.iodrugbank.com

The disruption of cytoplasmic microtubules, which are essential for glucose uptake in susceptible parasites, leads to impaired glucose transport. ncats.ionih.govdrugbank.com This inhibition of glucose absorption results in the depletion of the parasite's glycogen (B147801) stores, a vital energy reserve. ncats.iowikipedia.orgdrugbank.comresearchgate.net

The energy depletion caused by impaired glucose uptake and glycogen depletion directly impacts ATP synthesis. ncats.ionih.govdrugbank.com Degenerative changes observed in the endoplasmic reticulum and mitochondria of parasitic cells, coupled with the release of lysosomes, further contribute to decreased production of adenosine (B11128) triphosphate (ATP), the primary energy currency required for helminth survival. nih.govdrugbank.com At higher concentrations, albendazole and its metabolites can also disrupt other metabolic pathways, such as inhibiting enzymes like fumarate (B1241708) reductase, further hindering ATP production via the Krebs cycle. wikipedia.orgresearchgate.netuq.edu.au The diminished energy status ultimately leads to the immobilization and death of the parasite. ncats.iowikipedia.orgnih.govdrugbank.com

Mechanism ComponentEffect of this compoundResulting Impact on Parasite
Beta-Tubulin BindingInhibits polymerization of beta-tubulin subunits. ncats.iosigmaaldrich.comnih.govDisruption of microtubule assembly. wikipedia.orgpatsnap.com
Microtubule DisruptionLoss of cytoplasmic microtubules. drugbank.compediatriconcall.comImpaired glucose transport. ncats.ionih.govdrugbank.com
Glucose Transport InhibitionReduced uptake of glucose by larval and adult stages. wikipedia.orgdrugbank.comDepletion of glycogen stores. ncats.iowikipedia.orgdrugbank.comresearchgate.net
Impact on Organelles (Mitochondria, ER)Degenerative changes; release of lysosomes. nih.govdrugbank.comDecreased ATP production. ncats.ionih.govdrugbank.com
Inhibition of Metabolic EnzymesPossible inhibition of enzymes like fumarate reductase at higher concentrations. wikipedia.orgresearchgate.netuq.edu.auFurther reduced energy production. wikipedia.orgresearchgate.netuq.edu.au
Overall Energy DepletionSignificant reduction in available energy (ATP). ncats.ionih.govdrugbank.comImmobilization and eventual death of the parasite. ncats.iowikipedia.orgnih.govdrugbank.com
Effects on Secretory Granule Movement and Muscle Innervation in Helminths

This compound, also known as ricobendazole, has been shown to interfere with essential functions in helminths, including the movement of secretory granules and the innervation of muscle cells. This disruption is intrinsically linked to the compound's impact on microtubules, which are vital components of the cytoskeleton involved in intracellular transport and maintaining cell structure. By inhibiting the polymerization of beta-tubulin, this compound leads to the loss of cytoplasmic microtubules ncats.iodrugbank.com. This loss impedes the transport of secretory granules and other organelles within the muscle cells of worms ncats.io. The resulting disruption in organelle movement and impaired microtubule function can affect membrane permeability and muscle innervation, contributing to the paralysis and eventual death of the parasite ncats.io. While the primary mechanism of benzimidazoles like albendazole involves binding to beta-tubulin and disrupting microtubule dynamics, leading to impaired glucose uptake and energy depletion, the specific effect on secretory granule movement and muscle innervation by the oxide metabolite highlights a more direct impact on cellular processes critical for parasite survival and function parahostdis.orgoamjms.euresearchgate.net.

Induction of Oxidative Stress and DNA Damage

Albendazole, and by extension its active metabolite this compound, have been demonstrated to induce oxidative stress and cause damage to DNA in various parasites, notably in the protozoan Giardia duodenalis frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govdiva-portal.orgpreprints.org. This mechanism contributes to the cytotoxic effects observed in susceptible parasites.

Reactive Oxygen Species (ROS) Generation in Parasites

A significant aspect of albendazole's effect is the induction of reactive oxygen species (ROS) accumulation within susceptible parasitic cells frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov. Studies in Giardia duodenalis have shown that exposure to albendazole leads to increased levels of intracellular ROS frontiersin.orgnih.govfrontiersin.org. This ROS generation is considered a likely contributor to the drug's cytotoxic action in these organisms frontiersin.orgnih.govfrontiersin.org. The accumulation of these reactive species can lead to oxidative damage to various cellular components.

Nucleic Acid Oxidative Damage and Adduct Formation

The oxidative stress induced by albendazole treatment results in damage to the parasite's nucleic acids nih.govresearchgate.netfrontiersin.orgnih.govpreprints.orgfrontiersin.org. Research has identified the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHdG) adducts, a marker of oxidative DNA damage, in Giardia duodenalis exposed to the drug nih.govresearchgate.netfrontiersin.orgnih.gov. Furthermore, DNA degradation and the phosphorylation of histone H2AX, an indicator of DNA double-strand breaks and a signal for DNA repair, have been observed following albendazole treatment in susceptible parasites nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. These findings underscore the genotoxic effects mediated by the oxidative environment created by the compound.

Table 1: Observed DNA Damage Markers in Giardia duodenalis after Albendazole Exposure

DNA Damage MarkerObservationReference(s)
8OHdG adduct formationInduced by Albendazole treatment nih.govresearchgate.netfrontiersin.orgnih.gov
DNA degradationObserved after Albendazole exposure nih.govresearchgate.netfrontiersin.orgnih.gov
Histone H2AX phosphorylationDetected in susceptible trophozoites nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net
DNA fragmentationConfirmed in treated trophozoites frontiersin.orgresearchgate.net
Relationship to Apoptotic-like Events in Parasitic Cells

The oxidative stress and DNA damage pathways triggered by albendazole are closely linked to the induction of apoptotic-like events in parasitic cells nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. Studies have shown that albendazole treatment leads to the exposure of phosphatidylserine (B164497) on the surface of parasitic cells, a phenomenon typically associated with the early stages of apoptosis nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. This suggests that the cellular damage caused by oxidative stress and DNA lesions can activate programmed cell death pathways in the parasite, contributing to its elimination.

Cell Cycle Arrest Mechanisms

Albendazole and its metabolites influence the cell cycle progression in target parasitic cells, contributing to their growth inhibition and death.

G2/M Phase Arrest in Target Cells

Investigations into the effects of albendazole on the cell cycle of Giardia duodenalis have revealed that the compound induces a partial arrest in the G2/M phase nih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.netuq.edu.au. This arrest prevents the cells from progressing through mitosis, thereby inhibiting proliferation. While the primary mechanism of benzimidazoles in causing cell cycle arrest is often attributed to their interference with microtubule formation, which are essential for spindle formation during mitosis preprints.orguq.edu.au, the oxidative stress induced by albendazole may also play a role in triggering cell cycle checkpoints, leading to the observed G2/M arrest. This compound has also been reported to induce apoptosis in a human cancer cell line, potentially through G2/M phase arrest ncats.io.

Table 2: Effect of Albendazole on Cell Cycle Phases in Giardia duodenalis (Representative Data from Flow Cytometry)

Treatment ConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)Reference(s)
Vehicle ControlData variesData variesData varies nih.govfrontiersin.org
1.35 µM ABZDecreasedVariedIncreased nih.govfrontiersin.org
8 µM ABZDecreasedVariedIncreased nih.govfrontiersin.org
250 µM ABZDecreasedVariedSignificantly Increased nih.govfrontiersin.org

Note: Specific percentage values vary between experiments and are indicative of the general trend of G2/M arrest observed.

Phosphatidylserine Exposure on Cell Surfaces

Research into the cellular effects of benzimidazoles, including this compound, has explored their impact on cell membranes. Studies have indicated that treatment with benzimidazoles can induce apoptosis in various cell types, and phosphatidylserine exposure on the outer leaflet of the cell membrane is a marker of early apoptosis core.ac.uk. Specifically, albendazole treatment has been shown to result in phosphatidylserine exposure on the surface of Giardia parasites, an event linked to apoptosis and potentially related to oxidative stress science.gov. Furthermore, in the context of anti-cancer research, this compound has been investigated for its effects on cancer cell lines. Exposure to benzimidazoles, including this compound, has been demonstrated to induce cell cycle arrest and subsequent apoptosis in canine osteosarcoma cells, with flow cytometry indicating phosphatidylserine exposure as part of this process core.ac.uk.

Anthelmintic Efficacy Studies

This compound exhibits broad-spectrum anthelmintic activity against a range of parasitic helminths ncats.ioncats.io. Its mechanism of action involves the selective inhibition of beta-tubulin polymerization, leading to the disruption of cytoplasmic microtubules in helminth intestinal cells ncats.ioncats.ioherts.ac.uk. This disruption impairs glucose transport and energy metabolism, ultimately causing paralysis and death of the parasites ncats.ioamgislifescience.com.

Spectrum of Activity against Nematodes, Cestodes, and Trematodes

This compound is active against a wide array of helminths across different classes. It demonstrates efficacy against numerous adult and immature nematodes, including species from genera such as Dictyocaulus, Haemonchus, Ostertagia, Thelazia, Trichostrongylus, Nematodirus, Cooperia, Oesophagostomum, Bunostomum, and Chabertia ncats.ioncats.ioamgislifescience.com. The compound is also effective against tapeworms (cestodes), such as Moniezia, Avitellinae, and Thysaniezia, and adult flukes (trematodes), including Fasciola, Paramphistom, and Dicrocoelium ncats.ioncats.ioamgislifescience.com.

Effectiveness against Adult and Immature Helminth Stages

The anthelmintic action of this compound extends to both adult and immature stages of various nematodes ncats.ioncats.iodefra.gov.uk. It is also effective against adult liver flukes and can treat chronic fasciolosis defra.gov.ukdefra.gov.uk. Some sources indicate effectiveness against arrested larvae of certain nematode species amgislifescience.com. However, it has also been noted that ricobendazole (this compound) may be ineffective against immature stages of some parasites amgislifescience.com.

Ovicidal Effects and Reduction of Pasture Contamination

This compound possesses ovicidal properties, meaning it is effective at killing helminth eggs ncats.ioncats.iodefra.gov.ukdefra.gov.uk. This ovicidal effect is crucial in reducing the contamination of pastures with helminth eggs, thereby helping to control the spread of parasitic infections in grazing animals ncats.ioncats.iodefra.gov.ukdefra.gov.uk. Dosing strategies in livestock often include treating animals before or after periods of high pasture contamination risk to leverage this ovicidal effect defra.gov.ukdefra.gov.uk.

Preclinical Efficacy in Animal Models of Parasitic Infections

Preclinical studies in animal models have been instrumental in evaluating the efficacy of albendazole, with its activity largely attributed to the this compound metabolite.

In models of trichinosis caused by Trichinella spiralis, albendazole has shown efficacy, particularly against the intestinal phase of the infection wikipedia.orgwisdomlib.orgresearchgate.net. While albendazole is effective against adult worms in the intestine, its efficacy against the muscle larval stage can be more limited wikipedia.orgwisdomlib.orgresearchgate.net. Molecular docking studies have suggested potential binding interactions between this compound and beta-tubulin in Trichinella trichiura, providing insight into the potential molecular basis for its activity against this parasite researchgate.netbenthamdirect.com. Studies in experimentally infected mice have compared the efficacy of different treatments, indicating that albendazole was more effective against intestinal trichinosis in a murine model researchgate.net.

Table 1: Efficacy Highlights of this compound (Ricobendazole)

Parasite TypeStages AffectedKey Activity
NematodesAdult and ImmatureBroad-spectrum efficacy
CestodesAdult and Immature (?)Effective against various tapeworm species
TrematodesAdultEffective against liver flukes and other flukes
Helminth EggsOvaOvicidal effect, reduces pasture contamination

Note: Effectiveness against immature cestode and trematode stages may vary depending on the specific parasite and life cycle.

Table 2: Preclinical Finding in Trichinosis Model (Murine)

Treatment GroupEfficacy Against Intestinal WormsEfficacy Against Muscle Larvae
AlbendazoleMore effectiveLimited efficacy

Based on findings in experimentally infected mice models researchgate.net.

Hydatid Disease Models

Research in hydatid disease models, caused by the larval stage of Echinococcus granulosus, has explored the efficacy of this compound, often in comparison to or in combination with the parent compound, albendazole. Studies utilizing laboratory mice infected with Echinococcus granulosus protoscoleces have investigated the impact of albendazole sulfoxide (B87167) (this compound) on cyst development. One study evaluated albendazole sulfoxide-loaded chitosan-PLGA nanoparticles in treating cystic echinococcosis in mice. While albendazole sulfoxide alone did not show statistically significant therapeutic effects on the number, weight, and volume of cysts compared to the control group, the nanoformulation demonstrated a statistically significant effect on reducing cyst weight and volume compared to the control group, suggesting enhanced efficacy through improved delivery researchgate.net. Another study also highlighted that albendazole sulfoxide loaded with solid lipid nanoparticles reduced the size and weight of cysts in treated mice and showed intensive ultra-structural changes in the cysts uniquescientificpublishers.com. These findings suggest that while this compound is the active form, its formulation can significantly impact its efficacy in hydatid disease models.

Neurocysticercosis Models

Neurocysticercosis (NCC), caused by the larval form of Taenia solium, is another parasitic disease where albendazole and its metabolites, including this compound, have been studied. Experimental models, such as murine extraparenchymal NCC induced by Taenia crassiceps, are used to understand the disease and evaluate therapeutic approaches mdpi.comresearchgate.net. Studies have shown that albendazole accelerates the evolution of cysts from the active to the degenerative phase and from the degenerative phase to disappearance in neurocysticercosis researchgate.netnih.gov. While these studies primarily refer to albendazole treatment, the effects observed are attributed to the activity of its main metabolite, this compound, which is present systemically. Research has investigated the metabolic impact of anthelmintic drugs like albendazole on T. crassiceps cysticerci in mice, indicating a significant impact on parasite metabolism researchgate.net.

Comparative Efficacy with Parent Compound and Other Anthelmintics

Albendazole is rapidly metabolized to albendazole sulfoxide, which is considered the principal active metabolite mims.com. Comparative studies often evaluate the efficacy of albendazole, with the understanding that its effects are largely mediated by this compound. In the context of soil-transmitted helminth infections, studies have compared the efficacy of albendazole with other anthelmintics like mebendazole (B1676124), ivermectin, and diethylcarbamazine. For instance, a study in school-aged children found that single-dose albendazole had better efficacy against Ascaris lumbricoides infection than mebendazole oamjms.eu. For trichuriasis, neither albendazole nor mebendazole showed satisfactory cure rates, although both significantly reduced egg counts oamjms.eu. In sheep naturally parasitized with various nematodes, albendazole showed a 97.88% effectiveness in reducing eggs per gram of feces, compared to 100% for doramectin (B1670889) and 99.83% for levamisole (B84282) cabidigitallibrary.org. These comparisons, while focusing on albendazole, indirectly reflect the activity of this compound as the active form.

Anticancer Activity Research

Beyond its anthelmintic properties, albendazole, and consequently its active metabolite this compound, have been investigated for potential anticancer activities. This research explores mechanisms such as the induction of apoptosis and modulation of the cell cycle in various cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

Studies have demonstrated that albendazole can induce apoptosis in various cancer cell lines. For example, albendazole has been reported to induce apoptosis in human leukemia cells nih.gov. It has also been shown to promote apoptosis in human pancreatic cancer cells nih.gov. Research on breast cancer MCF-7 cells treated with albendazole-loaded zinc oxide nanoparticles revealed dose-dependent apoptosis induction pvj.com.pkresearchgate.netresearchgate.net. The proposed mechanisms for albendazole's anticancer effects include the induction of reactive oxygen species (ROS) production, which can trigger apoptosis nih.govpvj.com.pkspandidos-publications.com. An increase in caspase-3-induced PARP cleavage, indicative of apoptosis, has been observed in gastric cancer cells treated with albendazole nih.gov. Albendazole is thought to enhance the effects of ROS by reducing the expression of antioxidant enzymes spandidos-publications.com.

Pharmacokinetic and Metabolic Research of Albendazole Oxide

Formation and Biotransformation Pathways

Albendazole (B1665689) oxide, the sulfoxide (B87167) metabolite of albendazole, is the principal active form of the drug responsible for its systemic anthelmintic effects. slideshare.net The parent compound, albendazole, functions as a prodrug that undergoes extensive and rapid biotransformation to form this active metabolite. The metabolic journey of albendazole is a critical area of pharmacokinetic research, as it dictates the therapeutic efficacy and systemic exposure to the active compound.

Hepatic Oxidation from Albendazole (Albendazole Sulfoxidation)

Following oral administration, albendazole is subject to significant first-pass metabolism, primarily in the liver. who.int This process involves the rapid oxidation of the parent drug to albendazole oxide. pharmacologymentor.com This conversion is so efficient that albendazole itself is often undetectable or present at very low levels in the plasma. who.int The resulting this compound is chiral, existing as (+) and (-)-enantiomers, both of which contribute to the pharmacological activity. scielo.br

The cytochrome P450 (CYP) superfamily of enzymes is a key player in the sulfoxidation of albendazole. asm.org In humans, CYP3A4 has been identified as the principal isoform responsible for this metabolic step. scispace.com The activity of the CYP system, particularly CYP3A4, is a major contributor to the conversion of albendazole to this compound and its subsequent metabolites. scielo.br

Alongside the CYP system, the flavin-containing monooxygenase (FMO) system is also a crucial contributor to albendazole sulfoxidation. asm.orgscispace.com FMOs are a class of enzymes that catalyze the oxygenation of various compounds containing nitrogen or sulfur. Research has indicated that both FMO and CYP enzymes mediate the formation of this compound in human liver microsomes. scielo.brscispace.com

The metabolism of albendazole to this compound is stereoselective, meaning the formation of the two enantiomers, (+)-albendazole oxide and (-)-albendazole oxide, is favored differently by various enzymes. Studies have shown that in humans, the FMO system is primarily responsible for producing the (+)-enantiomer, while the CYP system, mainly CYP3A4, is the major contributor to the formation of the (-)-enantiomer. scielo.br In rats, other CYP isoforms like CYP1A1 have been noted to be involved in albendazole metabolism. epa.gov

Table 1: Key Enzymes in the Enantioselective Metabolism of Albendazole

Enzyme FamilySpecific EnzymePrimary Enantiomer Formed
Cytochrome P450 (CYP)CYP3A4(-)-Albendazole Oxide
Flavin-Containing Monooxygenases (FMO)Not specified(+)-Albendazole Oxide

Further Metabolism to Inactive Metabolites

The pharmacologically active this compound is further metabolized to an inactive compound, albendazole sulfone. drugbank.comresearchgate.net This second oxidation step is also predominantly carried out by the hepatic cytochrome P450 system, with CYP3A4 being a key enzyme in this conversion. scielo.br The transformation of the active sulfoxide to the inactive sulfone represents a detoxification pathway, ultimately leading to the elimination of the drug from the body.

Systemic Availability and Distribution Research of this compound

This compound, also known as albendazole sulphoxide, is the primary and pharmacologically active metabolite of the anthelmintic drug albendazole. drugbank.comnih.gov Following oral administration, albendazole itself is often undetectable or present at very low levels in systemic circulation due to its poor aqueous solubility and extensive first-pass metabolism in the liver, where it is rapidly converted to this compound. asm.orgnih.govnih.gov Consequently, the systemic exposure and therapeutic efficacy of albendazole are primarily determined by the pharmacokinetic profile of this compound. nih.govslideshare.net

Plasma Concentration Profiles and Systemic Exposure

The plasma concentration of this compound exhibits significant variability after oral administration of albendazole. nih.govmedrxiv.org Generally, the peak plasma concentration (Cmax) of this compound is reached approximately 2 to 4 hours post-administration. nih.govnih.gov The systemic exposure, as measured by the area under the concentration-time curve (AUC), is directly related to the amount of albendazole that is absorbed and metabolized. asm.org

Studies in healthy volunteers and patients have characterized the typical pharmacokinetic parameters of this compound. For instance, in hookworm-infected adolescents, the Cmax of this compound was found to be between 288 to 380 ng/mL, with a time to reach maximum concentration (Tmax) of about 4 hours and a half-life of 7 to 8 hours. nih.gov In patients with neurocysticercosis, mean plasma levels of this compound were highly variable, with a mean of 523.2 ng/mL and a range of 87.7 to 2166.9 ng/mL. nih.gov This high variability is a consistent finding across numerous studies. nih.govmedrxiv.org

Pharmacokinetic Parameters of this compound in Humans

ParameterValuePopulationReference
Cmax (Peak Plasma Concentration)0.71 ± 0.36 µg/mLHealthy volunteers (heavy meal) nih.gov
Cmax (Peak Plasma Concentration)0.23 ± 0.14 µg/mLHealthy volunteers (fasted) nih.gov
Tmax (Time to Peak Concentration)~4 hoursHealthy volunteers nih.gov
AUC (Area Under the Curve)Significantly higher when administered with food. asm.orgnih.gov
Half-life (t½)~8.5 hoursGeneral slideshare.net
Half-life (t½)7 to 8 hoursHookworm-infected adolescents nih.gov

Influence of Administration Route and Formulation on Systemic Levels

Since albendazole is administered orally, research has focused on enhancing the systemic levels of its active metabolite, this compound, by improving the dissolution and absorption of the parent drug. nih.gov Various formulation strategies have been developed to overcome the poor water solubility of albendazole, which is a limiting step for its bioavailability. nih.govnih.gov

Solid Dispersions (SDs): Formulating albendazole as a solid dispersion with hydrophilic carriers like Pluronic 188 has been shown to significantly increase its dissolution rate. researchgate.netnih.gov In a study on mice, an albendazole-Pluronic 188 SD formulation resulted in a 50% enhancement in systemic exposure (AUC) and a 130% increase in the Cmax of the metabolite compared to a standard albendazole suspension. researchgate.netnih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal tract. researchgate.netsrce.hr This approach improves the solubilization of poorly soluble drugs. An optimized SEDDS formulation of albendazole demonstrated enhanced systemic exposure in rats compared to a suspension. researchgate.netsrce.hr Similarly, self-microemulsifying chewable tablets of albendazole resulted in a 1.3 times higher systemic bioavailability in rats compared to commercial tablets. nih.gov

Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate. Nanosuspensions of albendazole stabilized with polymers have been shown to improve the pharmacokinetic profile of this compound in rats. researchgate.net

These advanced formulations enhance the systemic availability of this compound by improving the absorption of the parent compound, albendazole. nih.govnih.gov

Tissue Distribution and Accumulation in Target Organisms

This compound is widely distributed throughout the body. slideshare.netmsdvetmanual.com Its ability to penetrate various tissues is crucial for its efficacy against systemic parasitic infections. Studies in different animal species have shown that albendazole and its metabolites distribute to various tissues, including the liver, kidney, lungs, skin, and gastrointestinal mucosa. msdvetmanual.comnih.gov

In Yellow River carp, following a single oral administration of albendazole, the highest concentrations of this compound were found in the bile, kidney, and liver, indicating these are key organs for metabolism and excretion. nih.gov The metabolite was also widely distributed in the intestine, gills, and skin-on muscle. nih.gov

In sheep, this compound and the further oxidized, inactive metabolite albendazole sulphone are found at high levels in milk collected within 24 hours after treatment. nih.gov This indicates efficient excretion into milk.

Crucially for the treatment of neurocysticercosis, this compound crosses the blood-brain barrier. slideshare.netnih.gov High concentrations of the metabolite have been observed in the cerebrospinal fluid (CSF) of patients, with a reported serum to CSF ratio of approximately 2:1. nih.gov Research into the enantiomers of this compound found that the (+)-ASOX metabolite accumulates in the CSF to a greater extent than the (-) antipode. nih.gov

Factors Influencing Pharmacokinetics

The pharmacokinetics of this compound are characterized by marked variability, which is influenced by several factors. nih.govnih.govplos.org This variation can have significant implications for treatment outcomes.

Inter-individual Variability in Metabolite Levels

Extensive inter- and intra-individual variation in the plasma concentrations of this compound is a well-documented phenomenon. nih.govmedrxiv.orgplos.org This variability is attributed to several factors related to the parent drug, albendazole, including its low and pH-dependent solubility in the gastrointestinal tract and differences in first-pass metabolism in the liver. nih.govplos.org

Studies have consistently shown a wide range of plasma levels among individuals receiving the same dose of albendazole. nih.govnih.gov Factors such as age and the specific parasitic infection (e.g., echinococcosis, neurocysticercosis) have been associated with altered pharmacokinetic profiles compared to healthy individuals. medrxiv.orgnih.gov For example, age has been linked to variations in the clearance rate of this compound. nih.gov However, sex does not appear to significantly influence its pharmacokinetic parameters. nih.gov This high variability complicates the prediction of systemic exposure in individual patients. researchgate.net

Impact of Dietary Regimens (e.g., Fatty Meals)

The systemic availability of this compound is profoundly influenced by food intake, particularly the presence of fat. asm.orgnih.gov Administering albendazole with a fatty meal can increase the absorption of the parent drug and, consequently, the systemic exposure to this compound by two- to five-fold compared to administration under fasting conditions. asm.orgnih.govnih.gov

This enhancement is thought to be due to increased dissolution of the lipophilic albendazole in the presence of dietary fats and bile salts. nih.gov The increased absorption leads to significantly higher peak plasma concentrations (Cmax) and total systemic exposure (AUC) of this compound. asm.orgnih.gov One study found that a high-fat breakfast doubled the AUC and Cmax of this compound compared to a low-fat breakfast. nih.govnih.gov Another study reported that mean plasma concentrations and AUCs were 4.5 times higher when albendazole was given with breakfast compared to a fasting state. nih.gov While food intake significantly enhances the absorption and peak levels of this compound, it does not appear to affect its elimination half-life. asm.org

Effect of Food on this compound Pharmacokinetics

ConditionParameterValueFold Increase (vs. Fasting)Reference
Heavy Fatty MealCmax0.71 ± 0.36 µg/mL>2-fold asm.org
AUCEnhanced
Light MealCmax0.52 ± 0.29 µg/mL>2-fold asm.org
AUCEnhanced
FastingCmax0.23 ± 0.14 µg/mLBaseline asm.org
AUCBaseline
Breakfast (Fatty)AUC-4.5-fold nih.gov

Age-Related Pharmacokinetic Variations

Age has been identified as a significant factor influencing the pharmacokinetic profile of this compound. plos.orgnih.gov Research comparing pharmacokinetic parameters between pediatric and adult populations reveals notable differences in the systemic availability, peak plasma concentration (Cmax), and half-life of the metabolite. plos.orgnih.gov

A systematic review and modeling analysis found that the systemic availability of this compound was, on average, 15% higher in children than in adults. plos.orgnih.gov This analysis also observed that the Cmax, when normalized to a standard dose, was higher in children. plos.orgnih.gov Conversely, the clearance rate of this compound appears to be faster in children, resulting in a shorter half-life. plos.orgnih.gov One modeling study estimated the half-life to be approximately 7.6 to 8.04 hours in children under 18, compared to about 12.4 hours in adults. plos.orgmedrxiv.org These findings suggest that different factors may impact various pharmacokinetic properties, with age being significantly associated with this compound's systemic availability and half-life, even after accounting for weight-based dosage differences. nih.govmedrxiv.org

Pharmacokinetic ParameterChildren (<18 years)AdultsReference
Systemic Availability 15% higher than adultsBaseline plos.orgnih.gov
Half-life (t½) ~7.6 - 8.04 hours~12.4 hours plos.orgmedrxiv.org

Disease State Effects on Metabolism and Exposure (e.g., Hepatic Impairment)

As albendazole is extensively and rapidly metabolized by the liver to its active metabolite, this compound, hepatic function is crucial to its pharmacokinetic profile. rwandafda.gov.rwnih.gov Consequently, hepatic impairment can have significant effects on the pharmacokinetics of this compound. rwandafda.gov.rw Patients with abnormal liver function tests should be closely monitored, as liver dysfunction may alter the plasma clearance and protein binding of drugs eliminated through biotransformation. rwandafda.gov.rwnih.gov

Specific parasitic infections located in the liver have been shown to alter the pharmacokinetics of this compound. plos.orgnih.gov Studies in patients with echinococcosis have demonstrated delayed absorption and impaired elimination of the drug. ird.fr This impairment, particularly in cases involving extra-hepatic obstruction and cholestasis, can lead to increases in the area under the curve (AUC) of this compound. ird.fr Both echinococcosis and neurocysticercosis have been associated with altered pharmacokinetic profiles when compared to those of healthy individuals. plos.orgnih.gov Research in a rat model of hepatic alveolar echinococcosis also indicated that the disease state impacts the activity of drug-metabolizing enzymes, leading to lower blood concentrations of this compound compared to healthy rats. asm.org

Drug-Drug Interactions Affecting this compound Concentrations

Co-administration of albendazole with drugs that induce hepatic metabolism, such as certain antiepileptic drugs (AEDs), can significantly decrease the plasma concentrations and half-life of this compound. drugs.comdrugs.com AEDs like phenytoin, carbamazepine, and phenobarbital (B1680315) are potent inducers of cytochrome P450 enzymes, which are involved in the metabolism of albendazole. nih.govresearchgate.net

One study involving patients with neurocysticercosis demonstrated that concurrent treatment with these AEDs led to a significant reduction in the plasma concentration of this compound. nih.govresearchgate.net The induction of the oxidative metabolism of albendazole by these drugs appears to be nonenantioselective, affecting both the (+) and (-) enantiomers of albendazole sulfoxide. nih.govresearchgate.net The mean half-life was observed to be 3.1 to 4.2 hours shorter for (+) albendazole sulfoxide and 2.2 to 2.4 hours shorter for (-) albendazole sulfoxide in patients also receiving anticonvulsants. drugs.comdrugs.com

Co-administered AntiepilepticChange in (+)-ASOX AUCChange in (+)-ASOX CmaxChange in (-)-ASOX AUCChange in (-)-ASOX CmaxReference
Phenytoin 66% lower63% lower78% lower70% lower drugs.com
Carbamazepine 49% lower50% lower67% lower50% lower drugs.com
Phenobarbital 61% lower63% lower72% lower50% lower drugs.com
(ASOX: Albendazole Sulfoxide; AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration)

Conversely, co-administration with inhibitors of metabolizing enzymes can increase the plasma concentrations of albendazole's active metabolite. Cimetidine (B194882), for instance, has been shown to inhibit the breakdown of this compound, leading to a significant prolongation of its elimination half-life from approximately 7.4 hours to 19.0 hours. nih.gov While cimetidine may increase the half-life, some studies have shown it can also decrease the peak plasma concentration (Cmax) of this compound. nih.govnih.gov

Grapefruit juice, a known inhibitor of the cytochrome P450 enzyme CYP3A4 in the intestinal mucosa, can also significantly increase the bioavailability of albendazole. nih.govdrugs.com Studies have shown that co-administration of albendazole with grapefruit juice can increase the mean Cmax and AUC of this compound by approximately three-fold compared to administration with water. drugs.comwellrx.comresearchgate.net This interaction is attributed to the inhibition of first-pass metabolism in the gut wall. drugs.com

Co-administered SubstanceEffect on this compound (ABZSX)MechanismReference
Cimetidine Prolonged elimination half-life (7.4h to 19.0h)Inhibition of ABZSX breakdown nih.gov
Grapefruit Juice ~3-fold increase in Cmax and AUCInhibition of CYP3A4-mediated first-pass metabolism nih.govdrugs.com

Elimination Pathways and Excretion Studies

The elimination of this compound and its subsequent metabolites occurs primarily through biliary excretion. drugbank.comnih.gov The parent compound, albendazole, is generally undetectable in the systemic circulation. plos.orgnih.gov After being metabolized in the liver to this compound and then to the inactive albendazole sulfone, these metabolites are mainly eliminated in the bile. drugbank.comnih.gov

Renal excretion is a minor pathway for the elimination of albendazole metabolites, with less than 1% of the original dose being recovered in the urine. drugbank.comnih.gov Despite this, albendazole sulfoxide (ABZSO) is the principal metabolite recovered from urine. plos.orgnih.gov Studies have shown that ABZSO can be detected in urine for up to 72 hours post-administration. nih.govbohrium.com

Research into the urinary excretion of albendazole metabolites in patients with neurocysticercosis has revealed enantioselectivity in the renal clearance of this compound. nih.gov The renal clearance for the (-)-ASOX enantiomer was found to be higher than for the (+)-ASOX enantiomer. nih.gov This enantioselective renal excretion is considered a complementary mechanism to metabolism that contributes to the accumulation of the pharmacologically active (+)-ASOX in the plasma. nih.gov The inactive metabolite, albendazole sulfone (ASON), is excreted in the urine in much smaller quantities. nih.gov

MetaboliteAmount Excreted in Urine (Ae) (mg)Renal Clearance (ClR) (L/h)Reference
(+)-Albendazole Sulfoxide 3.191.20 nih.gov
(-)-Albendazole Sulfoxide 0.722.72 nih.gov
Albendazole Sulfone 0.080.25 nih.gov

Biliary Elimination and Enterohepatic Recirculation

The elimination of this compound, the primary active metabolite of albendazole, is a complex process involving multiple pathways. While urinary excretion is a known route, the roles of biliary elimination and subsequent enterohepatic recirculation are significant areas of pharmacokinetic research, exhibiting considerable variability across different species.

Biliary Elimination of this compound

Biliary excretion is a notable route for the elimination of albendazole and its metabolites. Following oral administration, albendazole is rapidly metabolized to albendazole sulfoxide, which can be detected in various bodily fluids, including bile. Research has shown that both albendazole and this compound can accumulate in the bile of individuals undergoing treatment for hydatidosis, a parasitic disease. tandfonline.com

However, the quantitative importance of this pathway appears to differ significantly among species. One study involving patients with neurocysticercosis reported extremely low concentrations of albendazole sulfoxide in the bile, suggesting that it is not a quantitatively significant route of elimination in humans. nih.gov This finding indicates that a substantial portion of the metabolite is cleared through other mechanisms.

In contrast, studies in certain animal models suggest a more prominent role for biliary excretion. For instance, in Yellow River carp, elevated levels of albendazole sulfoxide in the bile indicate that biliary excretion is a primary pathway for its elimination in this species. nih.gov This species-specific difference highlights the challenges in extrapolating pharmacokinetic data from animal models to humans.

Maximum Concentrations (Cmax) of this compound in Various Tissues of Yellow River Carp

TissueCmax (µg/mL or µg/g)
Plasma0.46
Skin-on muscle0.76
Gills0.89
Intestine1.13
Liver1.54
Kidney1.89
Bile3.78

Enterohepatic Recirculation

Enterohepatic recirculation is a process where compounds are excreted into the bile, pass into the small intestine, are reabsorbed from the intestinal lumen, and return to the liver via the portal circulation. This can prolong the presence and activity of a drug or its metabolites in the body.

Direct and conclusive evidence for the enterohepatic recirculation of this compound is not firmly established in the scientific literature. However, some research findings suggest its possibility. A study involving the related benzimidazole (B57391) anthelmintic, oxfendazole, noted a high correlation between plasma and gastrointestinal content concentrations of its metabolite, suggesting significant movement between these compartments and the potential for enterohepatic circulation. researchgate.net

Furthermore, research in rats has provided experimental evidence of an efflux process where albendazole sulfoxide is secreted into the intestinal lumen. nih.gov In this study, after perfusion of an isolated intestinal loop with albendazole, a significant amount of albendazole sulfoxide was measured in the intestinal lumen, alongside its presence in mesenteric blood. nih.gov This secretion into the intestine is a critical step for potential reabsorption and completion of an enterohepatic cycle. While this demonstrates a component of the process, further research is needed to confirm the full extent of reabsorption and recirculation of this compound.

The potential for enterohepatic recirculation is also influenced by the formulation of albendazole. For example, the development of albendazole-bile acid conjugates has been explored to improve oral bioavailability, in part by utilizing the transport mechanisms involved in enterohepatic circulation. nih.gov

Drug Resistance Mechanisms and Reversal Strategies

Research on Overcoming Resistance

Given that an enhanced antioxidant response is a mechanism of resistance, a logical strategy to overcome it is to disrupt the parasite's redox balance. nih.govfrontiersin.org Research suggests that inhibiting the endogenous antioxidant enzymes that are upregulated in resistant strains could re-sensitize the parasites to Albendazole (B1665689) oxide. nih.gov By compromising the parasite's ability to neutralize ROS, the cytotoxic effects of the drug can be restored.

Another overarching strategy to combat the development of resistance is the simultaneous use of two or more drugs from different anthelmintic classes. nih.gov This approach, known as combination therapy, is based on the principle that it is statistically less likely for a parasite to develop resistance to multiple drugs with different mechanisms of action at the same time. nih.gov

Combining Albendazole oxide with other compounds is a primary strategy being explored to enhance efficacy and overcome resistance. These combinations can produce synergistic effects through various mechanisms, including targeting different biochemical pathways or altering the drug's metabolism and bioavailability.

The combination of this compound with other anthelmintic agents has shown promise in achieving synergistic outcomes against various parasites.

Praziquantel (B144689): Co-administration of albendazole and praziquantel has been shown to be more effective than monotherapy for treating neurocysticercosis, particularly in patients with multiple cysts. nih.govcureus.com This enhanced efficacy is largely attributed to a pharmacokinetic interaction where praziquantel increases the plasma concentration of this compound. nih.govnih.govnih.gov This interaction leads to higher exposure of the parasite to the active drug, potentially overcoming resistance mechanisms and improving therapeutic outcomes. nih.gov

Ivermectin: The combination of albendazole and ivermectin has demonstrated synergistic effects in some contexts. In vitro studies on Echinococcus granulosus showed that the combination was more effective at killing protoscolices and preventing cyst development in mice than either drug alone. nih.gov In experimental neurocysticercosis, the combination therapy resulted in more degenerated cysticerci and reduced inflammation compared to monotherapy. researchgate.net However, studies on Onchocerca volvulus found no significant pharmacokinetic interaction or therapeutic advantage for the combination over ivermectin alone. scite.ai

Atovaquone: Atovaquone, an antimalarial drug that inhibits the mitochondrial complex III, has shown synergistic activity with albendazole against Echinococcus multilocularis. The combination treatment significantly reduced the growth of primary cysts in infected mice compared to albendazole alone. researchgate.netresearchgate.net It is hypothesized that atovaquone-induced ROS generation damages the parasite's cell membranes, which may enhance the permeation and efficacy of albendazole.

{| class="wikitable" |+ Synergistic Effects of this compound with Other Anthelmintics |- ! Combination Agent ! Target Parasite ! Key Research Findings ! Reference |- | Praziquantel | Taenia solium (Neurocysticercosis) | Increased plasma concentrations of this compound; superior efficacy in resolving multiple cysts compared to monotherapy. | cureus.comnih.govnih.gov |- | Ivermectin | Echinococcus granulosus | Enhanced protoscolicidal effect and prevention of cyst development in vitro and in vivo. | nih.gov |- | Ivermectin | Taenia crassiceps (Experimental Neurocysticercosis) | Increased parasite degeneration and reduced inflammation. | researchgate.net |- | Atovaquone | Echinococcus multilocularis | Significantly reduced growth of larval cysts in mice; synergistic effect potentially linked to ROS production. | researchgate.net |}

The effectiveness of this compound is highly dependent on its plasma concentration, which can be influenced by other drugs that modulate its metabolism.

Several compounds have been identified that can alter the pharmacokinetics of this compound, primarily by affecting the activity of cytochrome P450 (CYP) enzymes responsible for its metabolism.

Praziquantel: As mentioned, praziquantel significantly increases the area under the curve (AUC) of this compound. semanticscholar.orgtandfonline.com Studies have reported that co-administration can increase this compound plasma concentrations by over 50%, which may be due to a true synergistic effect or simply the increased concentration of the active metabolite. nih.govnih.gov One study found the AUC of this compound increased 4.5-fold when given with praziquantel under fasted conditions. semanticscholar.orgtandfonline.com

Dexamethasone (B1670325) and Cimetidine (B194882): The corticosteroid dexamethasone and the H2-receptor antagonist cimetidine have both been shown to increase plasma concentrations of this compound. nih.gov

Anticonvulsants: Conversely, certain anticonvulsant drugs, such as phenytoin, carbamazepine, and phenobarbital (B1680315), can decrease the AUC of this compound by inducing its metabolism. nih.gov

Ritonavir (B1064): The antiretroviral drug ritonavir has been found to decrease the AUC of this compound. nih.gov

Grapefruit Juice: Grapefruit juice can increase the absorption and bioavailability of albendazole, leading to higher concentrations of this compound. drugs.comdrugs.comnih.gov This is thought to occur through the inhibition of CYP3A4-mediated first-pass metabolism in the intestine. drugs.comnih.gov

{| class="wikitable" |+ Effects of Co-administered Agents on this compound Metabolism |- ! Modulating Agent ! Effect on this compound Plasma Concentration ! Mechanism / Notes ! Reference |- | Praziquantel | Increase | Significantly increases AUC; may involve inhibition of further metabolism or transport. | nih.govsemanticscholar.orgtandfonline.comnih.gov |- | Dexamethasone | Increase | Increases AUC of albendazole's active metabolite. | nih.gov |- | Cimetidine | Increase | Increases elimination half-life. | nih.gov |- | Phenytoin, Carbamazepine, Phenobarbital | Decrease | Decreases AUC, likely through induction of metabolizing enzymes. | nih.gov |- | Ritonavir | Decrease | Decreases AUC. | nih.gov |- | Grapefruit Juice | Increase | Increases bioavailability by inhibiting intestinal CYP3A4-mediated metabolism. | drugs.comnih.gov |}

Advanced Analytical and Methodological Research for Albendazole Oxide

Development and Validation of Quantification Methods

Analytical method development and validation are critical steps to ensure the reliability and suitability of a method for its intended use. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites due to its versatility, sensitivity, and ability to handle complex samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode used for the analysis of albendazole (B1665689) oxide. Method development in RP-HPLC involves optimizing parameters such as the stationary phase (typically a C18 column), mobile phase composition (often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detection wavelength.

Research has focused on developing sensitive and reliable RP-HPLC methods for albendazole oxide in various matrices. For instance, a validated RP-HPLC method for the simultaneous determination of albendazole and its metabolites, including albendazole sulfoxide (B87167) and albendazole sulfone, in cattle plasma utilized an XBridge® C18 column with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. This method demonstrated linearity over a range of 0.025 to 2.0 µg/mL with correlation coefficients ≥ 0.99 for all compounds mdpi.com. Another RP-HPLC method for the simultaneous estimation of albendazole in bulk, tablets, and oral suspension dosage forms reported a retention time of approximately 3.90 minutes for albendazole and showed linearity in the range of 50 µg/ml – 150 µg/ml with a regression coefficient (R²) of 0.9941 researchgate.net. While these studies primarily focused on albendazole, the principles and methodologies are directly applicable to the analysis of this compound, its major metabolite.

Validation of these RP-HPLC methods typically follows guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH), assessing parameters like specificity, linearity, accuracy, precision, and robustness mdpi.comajpaonline.com. Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as impurities or excipients e3s-conferences.org.

RP-HPLC methods have also been developed for the simultaneous determination of this compound alongside other related compounds, such as albendazole and albendazole sulfone, or in combination with other anthelmintics.

A method for the simultaneous determination of albendazole sulfoxide (ABZSO) and albendazole sulphone (ABZSO₂) in plasma using RP-HPLC achieved chromatographic separation on a C18 column with a mobile phase of acetonitrile/ammonium phosphate (B84403) buffer. The method showed good linearity in the concentration range of 0.01 - 2 µg/ml for both analytes with correlation coefficients of 0.998 and 0.999, respectively. researchgate.net. The method had a quantification limit of 0.01 µg/ml for both ABZSO and ABZSO₂ and was successfully applied to a pharmacokinetic study researchgate.net.

Another study developed an RP-HPLC method for the simultaneous estimation of albendazole and niclosamide (B1684120) in oral suspension for veterinary use. This method used an ODS Hypersil C18 column with a mobile phase of acetonitrile:phosphate buffer and detected the compounds at 230 nm. Albendazole and niclosamide were eluted with retention times of 4.91 and 7.44 minutes, respectively. rjptonline.org. The method was linear over the range of 80–120 µg/mL for both compounds, with LODs of 0.69 and 0.61 µg/mL and LOQs of 2.10 and 1.84 µg/mL for albendazole and niclosamide, respectively. rjptonline.org.

A validated HPLC method for the simultaneous determination of albendazole sulfoxide and praziquantel (B144689) from PLGA nanoparticles used an InertSustain® C18 column with a gradient elution of acetonitrile:water. Detection was performed at 217 nm. jrespharm.com. The method was linear for albendazole sulfoxide and praziquantel in the range of 0.1-50 µg/mL, with LODs of 0.01 µg/mL and 0.009 µg/mL and LOQs of 0.03 µg/mL and 0.027 µg/mL, respectively. jrespharm.com.

These studies highlight the capability of RP-HPLC for the simultaneous analysis of this compound with other relevant compounds, which is particularly useful in pharmacokinetic studies and quality control of combination products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is a powerful analytical technique widely used in bioanalysis for its high sensitivity, selectivity, and ability to quantify analytes in complex biological matrices like plasma, urine, and tissues. It is particularly valuable for the determination of this compound, which is present as a metabolite in biological samples after albendazole administration.

Several LC-MS/MS methods have been developed for the quantification of albendazole and its metabolites, including albendazole sulfoxide, in biological fluids. An improved LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma utilized solid phase extraction (SPE) for sample preparation and a Hypurity C18 column with a mobile phase of acetonitrile-ammonium acetate buffer. nih.gov. The method showed a linear response for albendazole sulfoxide over the concentration range of 3.00–600 ng/mL nih.gov. Recoveries for the analytes were in the range of 86.03%–89.66% nih.gov.

Another LC-MS/MS method for the simultaneous determination of albendazole and its metabolites (albendazole sulfoxide, albendazole sulfone, and 2-aminoalbendazole sulfone) in animal tissues involved acid hydrolysis and SPE clean-up before LC-MS/MS analysis on a XTerra MS C18 column with a gradient elution. doaj.org. The limits of quantification were reported to be lower than 4 µg/ml for each component doaj.org.

A recent LC-MS/MS method was developed for the quantitation of albendazole, albendazole sulfone, albendazole sulfoxide, and probenecid (B1678239) in human plasma and dried blood spots (DBS). This method used SPE for extraction and a reversed-phase Acquity ®BEH C18 UPLC column with a gradient mobile phase. researchgate.net. The method demonstrated acceptable precision and accuracy and was capable of identifying target analytes at low concentrations in small volume samples like DBS researchgate.net.

These LC-MS/MS methods offer the sensitivity and selectivity required for accurate quantification of this compound in biological matrices, supporting pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer simpler and more economical alternatives for the quantification of compounds that absorb light in the UV-Vis region. While potentially less selective than chromatographic methods, they can be useful for routine analysis and quality control in certain matrices.

Studies have explored spectrophotometric methods for the determination of albendazole, and some approaches could potentially be adapted or applied to this compound, given its structural similarity. A spectrophotometric method for the estimation of albendazole in solid and suspension forms utilized a methanolic glacial acetic acid solution, showing maximum absorbance at 235 nm and obeying Beer's law in the range of 2.5 - 20 µg/ml. researchgate.net.

Novel spectrophotometric methods for the determination of albendazole have been developed based on oxidation reactions. One approach involved the oxidation of albendazole with ceric ammonium nitrate, followed by the determination of the unreacted oxidant using dyes like indigo (B80030) carmine (B74029) or alizarin (B75676) red, measuring absorbance at 610 nm and 401 nm, respectively. semanticscholar.orgdirectivepublications.org. These methods showed linearity in the range of 1.23-7.95 µg/mL semanticscholar.orgdirectivepublications.org. While these methods were developed for albendazole, the principle of oxidative reaction followed by spectrophotometric determination might be applicable to this compound, which is an oxidized form of albendazole.

Simultaneous spectrophotometric estimation of albendazole and other drugs like ivermectin has also been reported, utilizing specific wavelengths for each compound and solving simultaneous equations. rroij.com. Such approaches could potentially be extended to the simultaneous determination of this compound with other co-formulated drugs, provided there are distinct absorbance characteristics.

The applicability of spectrophotometric methods for this compound would depend on its specific chromophoric properties and the potential for interference from the sample matrix.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-size ratio in an electric field within a narrow capillary. CE offers advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times.

CE has been applied to the analysis of albendazole, including the enantioselective analysis of albendazole sulfoxide. Albendazole sulfoxide has an asymmetric sulfur center, leading to the existence of enantiomers nih.gov. An enantioselective CE method was developed for the analysis of albendazole sulfoxide enantiomers in cerebrospinal fluid (CSF). This method used a fused-silica capillary with a running buffer containing sulfated beta-cyclodextrin (B164692) as a chiral selector. nih.gov. The method was linear over the concentration range of 100 to 2,500 ng/mL for each enantiomer and was found suitable for analyzing albendazole sulfoxide enantiomers in CSF samples nih.gov.

This demonstrates the utility of CE, particularly chiral CE, for separating and quantifying different forms of this compound, which can be important for understanding the pharmacokinetics and pharmacodynamics of individual enantiomers.

Stability-Indicating Method Development

Developing stability-indicating methods is essential to accurately quantify this compound in the presence of its degradation products and impurities. These methods ensure that the analytical results are specific to the intact compound and are not affected by its breakdown. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. e3s-conferences.orgmdpi.comajpaonline.com

A stability-indicating HPLC method for albendazole and its impurities, including albendazole sulfoxide (this compound) and albendazole sulfone, has been developed and validated. e3s-conferences.orgresearchgate.net This method typically involves a reversed-phase C18 column and a gradient elution system using a mobile phase composed of acetonitrile and a buffer, such as sodium acetate buffer or ammonium acetate buffer. e3s-conferences.orgmdpi.com Detection is commonly performed using UV detection at a wavelength around 295 nm. e3s-conferences.orgresearchgate.net The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness, following guidelines like those from the International Conference on Harmonisation (ICH). e3s-conferences.orgresearchgate.net

Forced Degradation Studies (e.g., Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are conducted to evaluate the stability of this compound under various stress conditions, helping to identify potential degradation pathways and products. These studies are vital for developing robust stability-indicating analytical methods. e3s-conferences.orgnih.govrjptonline.org Common stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. e3s-conferences.orgrjptonline.orgwisdomlib.org

Studies on albendazole (which is metabolized to this compound) have shown its susceptibility to degradation under various conditions. Acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), and thermal stress have been reported to cause degradation of albendazole. e3s-conferences.orgajpaonline.comrjptonline.orgwisdomlib.org Photolytic degradation has also been studied, with some research indicating stability under photolytic conditions while others include it as a stressor. e3s-conferences.orgrjptonline.orgwisdomlib.org

Oxidation appears to be a significant degradation route for albendazole, strongly influenced by temperature. nih.gov Alkaline hydrolysis is also relevant, particularly at high temperatures. nih.gov

Stress Condition Example Reagent/Condition Observed Effect on Albendazole Relevant Degradation Products
Acidic Hydrolysis 1 N HCl e3s-conferences.org Degradation observed e3s-conferences.orgrjptonline.org Not explicitly detailed for oxide in search results, but studies on albendazole show degradation. rjptonline.org
Basic Hydrolysis 1 N NaOH e3s-conferences.org Degradation observed e3s-conferences.orgrjptonline.org Albendazole impurity A and methanol from albendazole researchgate.net
Oxidative Degradation 5% H₂O₂ e3s-conferences.org, 3% H₂O₂ rjptonline.org Susceptible to oxidation nih.govrjptonline.org Albendazole sulfoxide (this compound), Albendazole sulfone nih.gov
Thermal Degradation 80°C e3s-conferences.org, Dry heat wisdomlib.org Degradation observed e3s-conferences.orgrjptonline.orgwisdomlib.org Not explicitly detailed for oxide in search results, but studies on albendazole show degradation. rjptonline.org
Photolytic Degradation ICH Q1B conditions e3s-conferences.org, UV-C rjptonline.org Studied under light exposure e3s-conferences.orgrjptonline.org Not explicitly detailed for oxide in search results, but studies on albendazole show degradation. rjptonline.org

Identification of Degradation Products and Impurities

Identifying the degradation products and impurities of this compound is crucial for quality control and safety assessments. Analytical techniques such as HPLC coupled with mass spectrometry (LC-MS/MS) are powerful tools for this purpose. mdpi.comnih.gov

Known degradation products and impurities associated with albendazole and its metabolism, which are relevant to this compound, include albendazole sulfone and albendazole-2-amino. nih.govnih.gov Albendazole is rapidly metabolized to albendazole sulfoxide (this compound), which is the primary active metabolite. mims.comnih.gov Albendazole sulfoxide is then further metabolized to albendazole sulfone, which is generally considered to be pharmacologically inactive. mims.comnih.govsigmaaldrich.com Studies using LC-IT-MSn have identified albendazole-2-amino, albendazole sulfoxide, and albendazole sulfone as degradation products of albendazole. nih.gov A new derivative, albendazole sulfoxide with a chlorine, was also identified in one study. nih.gov

Novel Analytical Approaches in Pharmacokinetic Studies

Investigating the pharmacokinetic profile of this compound requires sensitive and reliable analytical methods. Novel approaches, particularly those involving microsampling techniques, offer advantages for sample collection and analysis. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive method for the simultaneous determination of albendazole and its metabolites, including albendazole sulfoxide and albendazole sulfone, in biological matrices like plasma and blood. mdpi.comnih.govresearchgate.netmdpi.com This technique offers the sensitivity required to quantify these compounds at the low concentrations often encountered in pharmacokinetic studies. nih.gov

Blood Microsampling Techniques (e.g., Dried-Blood Spots, Mitra)

Blood microsampling techniques, such as Dried Blood Spots (DBS) and Volumetric Absorptive Microsampling (VAMS) devices like Mitra®, have gained increasing recognition in pharmacokinetic studies. researchgate.netnih.govmdpi.com These techniques offer advantages such as requiring only a small volume of blood, ease of collection (less invasive), simplified storage and transportation, and improved analyte stability. researchgate.netnih.govmdpi.com These characteristics make them particularly useful for pharmacokinetic studies in challenging populations, such as children, or in remote settings. researchgate.netnih.govnih.gov

LC-MS/MS methods have been developed and validated for the quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in blood microsamples, including DBS and Mitra samples. researchgate.netnih.govnih.gov Studies comparing results from microsampling devices (DBS and Mitra) with conventional wet samples (plasma and blood) have shown similar time-concentration profiles and pharmacokinetic results for albendazole and its metabolites. nih.govresearchgate.net

While DBS offers numerous advantages, some limitations, such as matrix effects and poor recovery, have been noted in the analysis of albendazole and its metabolites, although the extraction efficiency can be constant across the concentration range. nih.govresearchgate.net Mitra devices have shown more robust extraction during validation compared to DBS in some studies and are recommended for future albendazole pharmacokinetic studies. nih.govresearchgate.net The accuracy and precision of quantifying albendazole and its metabolites in blood microsamples have been found to be comparable to those in wet samples, and results were not significantly affected by varying hematocrit levels. nih.gov

Microsampling Technique Description Advantages Considerations/Limitations Application in this compound PK Studies
Dried Blood Spots (DBS) Small volume of blood spotted and dried on filter paper. researchgate.netmdpi.com Minimally invasive, small sample volume, simplified storage and transport, improved analyte stability. researchgate.netmdpi.com Potential for matrix effects, variable recovery depending on analyte and matrix, hematocrit effect can influence spot size and analyte distribution. mdpi.comnih.govresearchgate.net Methods developed and validated for albendazole and metabolites; used in PK studies. researchgate.netnih.govnih.gov
Volumetric Absorptive Microsampling (VAMS) / Mitra® Absorbent tip collects a fixed volume of blood. nih.govresearchgate.net Collects a fixed volume (mitigating hematocrit effect issues seen with DBS spot size), minimally invasive, simplified storage and transport. nih.govresearchgate.net May have limitations related to drying process. nih.gov Methods developed and validated for albendazole and metabolites; shown to be robust in validation. nih.govresearchgate.netneoteryx.com

These novel microsampling approaches, coupled with sensitive analytical techniques like LC-MS/MS, facilitate pharmacokinetic studies of this compound, particularly in situations where conventional blood sampling is challenging. researchgate.netnih.govnih.gov

Novel Formulation and Delivery System Research for Albendazole Oxide

Enhancing Oral Bioavailability and Dissolution

Improving the oral bioavailability of albendazole (B1665689), and consequently the systemic levels of albendazole oxide, is a key area of research. Various formulation strategies aim to enhance the dissolution rate and solubility of the drug.

Nanocrystalline Formulations and Nanosuspensions

Nanocrystalline formulations, or nanosuspensions, involve reducing the particle size of the drug to the nanometer range (typically 200-500 nm). fda.gov.twconicet.gov.ar This size reduction significantly increases the surface area available for dissolution, leading to an enhanced dissolution rate and potentially improved absorption. conicet.gov.arnih.gov Studies have shown that albendazole nanocrystals can be prepared using techniques like high-pressure homogenization and spray-drying. conicet.gov.ar These formulations have demonstrated improved dissolution performance compared to conventional formulations. xenocs.comacs.org

For instance, a nanocrystalline formulation of albendazole prepared by spray-drying with Poloxamer 188 showed significantly improved drug dissolution. xenocs.comacs.org

Solid Dispersion Systems

Solid dispersion systems involve dispersing a poorly soluble drug in a hydrophilic carrier matrix. This can lead to improved wettability, reduced crystallinity, or even an amorphous state of the drug, all of which can enhance its dissolution rate and solubility. researchgate.netmdpi.com Various polymers have been investigated as carriers for albendazole solid dispersions, including polyethylene (B3416737) glycol (PEG) 6000, Poloxamer 188, and Kollidon® VA64. researchgate.netresearchgate.netpharmaexcipients.com

Studies have shown that solid dispersions of albendazole with carriers like PEG 6000 and Poloxamer 188 can significantly improve the apparent solubility and dissolution rate compared to commercial tablets. researchgate.net The mechanism of enhanced dissolution in solid dispersions can involve improved wetting, solubilization in the diffusion layer, increased surface area, and the dissolution of a higher energy amorphous form. researchgate.net

A pH-sensitive solid dispersion of albendazole using Glyceryl Monostearate (GM) and Hypromellose Acetate (B1210297) Succinate (HPMC-AS) demonstrated a significant increase in albendazole solubility in water (3.15-fold increase compared to pure drug). nih.gov This formulation also showed controlled release in weakly alkaline conditions while preventing release in acidic environments. nih.gov

Liposomal Encapsulation

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating albendazole within liposomes can improve its solubility, stability, and potentially provide controlled release. mdpi.comnih.govnih.gov Research has explored the preparation of nanosize liposomes for albendazole encapsulation, including conventional and PEGylated liposomes. nih.govnih.gov

Studies have reported high encapsulation efficiencies for albendazole in liposomes, with PEGylated liposomes showing higher efficiency (81%) compared to conventional liposomes (72%). nih.govnih.gov In vitro release studies have indicated that liposomal encapsulation can decrease the drug release rate compared to free albendazole. nih.gov

Salt-Polymer Material Composites

While the search results did not provide specific details on "Salt-Polymer Material Composites" directly related to this compound in the context of enhancing oral bioavailability and dissolution as a distinct category, research has explored the use of synthetic salts of albendazole and the incorporation of albendazole or its metabolite into nanoparticles or nanocapsules which often involve polymer components. nih.gov Additionally, composite films utilizing materials like nanoclay within a polymer matrix have been investigated for controlled drug release, although not specifically for this compound in the context of oral bioavailability enhancement in the provided results. dovepress.com The concept of combining salts to improve solubility and polymers for matrix formation or encapsulation aligns with strategies used in other formulation approaches like solid dispersions and nanoparticles.

Impact of Formulation on Pharmacokinetic Parameters

The type of formulation significantly impacts the pharmacokinetic parameters of albendazole and its active metabolite, this compound. Improved dissolution and absorption resulting from novel formulations can lead to higher plasma concentrations and increased systemic exposure to this compound. xenocs.comacs.orgconicet.gov.ar

For example, a nanocrystalline formulation of albendazole showed an approximately 4.2-fold higher Area Under the Curve (AUC) of albendazole sulfoxide (B87167) in Beagle dogs compared to a commercial oral product. xenocs.comacs.org This indicates significantly enhanced systemic availability of the active metabolite.

Pharmacokinetic studies in dogs comparing different albendazole and derivative formulations showed that an oral tablet formulation of albendazole sulfoxide resulted in plasma concentrations approximately 500% higher than those obtained after oral administration of other formulations assayed. conicet.gov.ar

Targeted Drug Delivery Strategies

Targeted drug delivery aims to deliver the drug specifically to the site of action, potentially increasing efficacy and reducing systemic exposure and associated side effects. For parasitic infections, this could involve targeting the parasites themselves or the tissues where they reside.

Research has explored the use of nanoparticles, such as solid lipid nanoparticles (SLNs), for targeted delivery of albendazole. biorxiv.orgbiorxiv.orgresearchgate.net These SLNs, derived from materials like beeswax, have shown high drug loading capacity and sustained-release properties. biorxiv.orgbiorxiv.orgresearchgate.net Inspired by the fact that gastrointestinal helminths ingest lipid droplets, these lipid-based nanoparticles are being investigated as a way to target the parasites directly. biorxiv.orgbiorxiv.orgresearchgate.net Studies using Rhodamine B-loaded SLNs have shown time-dependent uptake and distribution of the dye within the nematode Haemonchus contortus. biorxiv.orgbiorxiv.orgresearchgate.net This targeted approach has demonstrated a significant enhancement in the potency of albendazole against this nematode. biorxiv.orgbiorxiv.orgresearchgate.net

Environmental Impact and Ecotoxicological Research of Albendazole Oxide

Environmental Fate and Persistence Studies

The environmental fate of albendazole (B1665689) oxide is closely linked to the excretion of the parent compound and its metabolites by treated animals. Once in the environment, ABZSO's persistence and mobility are influenced by various factors, including its chemical properties and environmental processes.

Excretion into the Environment via Livestock Excrements

Albendazole and its metabolites, predominantly albendazole sulfoxide (B87167) and albendazole sulfone, are excreted by treated animals primarily through feces and urine. wikipedia.orgereztech.comnih.govuni.lumassbank.eunih.govamericanelements.comfishersci.ca The proportion excreted varies depending on the administration route, with a significant percentage of the dose (60% to 90%) being eliminated via these pathways. wikipedia.org Studies in sheep have shown that albendazole sulfoxide is often the most abundant metabolite in excreta. ereztech.comfishersci.nl

Data on the average total amounts of albendazole, albendazole sulfone, and albendazole sulfoxide excreted in sheep urine within 72 hours post-dosing highlight the significant contribution of albendazole sulfoxide to environmental loading. ereztech.com

CompoundAverage Total Amount Excreted (µg)
Albendazole458.71 ± 106.12
Albendazole Sulfone679.49 ± 575.98
Albendazole Sulfoxide2341.31 ± 879.59
Based on data from sheep urine 72 hours post-dosing. ereztech.com

The use of contaminated fecal material as manure in agricultural settings is a primary route of environmental dispersal for anthelmintics like albendazole and its metabolites. wikipedia.org

Stability in Soil and Aquatic Systems

Albendazole sulfoxide has been detected in soil and plants for months following fertilization with contaminated manure, indicating its persistence in terrestrial environments. nih.govamericanelements.com While the parent compound albendazole is not particularly mobile in soil due to its sorption affinity, its more polar oxidation products, including albendazole sulfoxide and albendazole sulfone, have the potential to leach into deeper soil layers and groundwater. wikipedia.org Albendazole and its transformation products are frequently detected in groundwater and surface water systems. wikipedia.org Albendazole sulfoxide is noted as having low aqueous solubility.

Studies on the persistence of total albendazole residues (including parent and metabolites) in sheep fecal material have reported DT50 values (time for 50% degradation) of approximately 13 days. wikipedia.org In soil, DT90 values (time for 90% degradation) for total albendazole residues can range from 41.5 to over 365 days. wikipedia.org

Degradation by Environmental Processes (e.g., Manganese Dioxide Reactions, Ozonation, Photolysis)

Environmental processes contribute to the degradation of albendazole and its metabolites, including albendazole sulfoxide. Microbial degradation by soil bacteria and fungi is a significant pathway, transforming albendazole into albendazole sulfoxide and albendazole sulfone. wikipedia.orguni.lu Specific bacterial genera capable of this transformation include Acinetobacter, Enterobacter, Klebsiella, Pseudomonas, and Streptomyces. wikipedia.org Fungi such as Aspergillus fumigatus, A. niger, Penicillium chrysogenum, and Fusarium moniliforme can also biotransform albendazole to its sulfoxide and/or sulfone derivatives. uni.lu Cunninghamella blakesleeana has been shown to produce albendazole sulfoxide, albendazole sulfone, and a novel N-methylated metabolite of albendazole sulfoxide. wikipedia.orguni.lu

Abiotic processes also play a role in degradation. Albendazole can undergo oxidative transformation through reactions with manganese oxides (MnO2). This process can lead to the formation of sulfoxide compounds, among other products, and the reaction rate is enhanced at lower pH.

Photolysis, the degradation of compounds by light, is another environmental process that can affect albendazole and its metabolites. Aquatic photodegradation of albendazole sulfoxide has been investigated, and environmentally relevant photolysis rates and half-lives have been estimated. Ozonation is also recognized as a method for the removal of pharmaceutical contaminants from water, though specific detailed research on the ozonation of albendazole oxide was not prominently featured in the search results.

Uptake and Metabolism in Non-Target Organisms (e.g., Plants)

Non-target organisms, particularly plants, can take up albendazole metabolites from contaminated soil. Studies have demonstrated the uptake of albendazole sulfoxide by fodder plants such as clover (Trifolium pratense) and alfalfa (Medicago sativa) when grown in soil fertilized with manure from treated sheep. wikipedia.orgnih.govamericanelements.comfishersci.ca

Research using alfalfa regenerants showed that plants can not only take up albendazole but also metabolize it into a variety of products, including albendazole sulfoxide. americanelements.com While many plant-mediated transformations of anthelmintics result in less active or inactive metabolites, albendazole sulfoxide formed in some plants, like ribwort plantain, may retain biological activity and not be considered a detoxication product. massbank.eu The presence of albendazole metabolites, including the active sulfoxide, in fodder plants raises concerns about the exposure of herbivorous invertebrates and the potential contribution to the development of drug resistance in helminths that consume these plants. massbank.euamericanelements.com Abiotic stress has also been observed in plants exposed to albendazole metabolites in soil. nih.govamericanelements.com

Ecotoxicity to Soil and Aquatic Organisms

This compound poses ecotoxicological risks to both soil and aquatic organisms. Its presence in the environment, resulting from veterinary use, can lead to adverse effects on various non-target species.

Albendazole sulfoxide is classified as very toxic to aquatic life with long-lasting effects. Acute toxicity studies have determined the concentration at which 50% of test organisms show an effect (EC50) for several aquatic species.

SpeciesEndpointConcentration (mg/L)Exposure TimeMethod
Brachydanio rerio (zebrafish)EC500.042144 hrsNot specified
Daphnia magna (Water flea)EC500.06848 hOECD Test Guideline 202
Raphidocelis subcapitata (freshwater green alga)EC500.02472 hOECD Test Guideline 201
Acute aquatic toxicity data for Albendazole Sulfoxide.

Chronic toxicity data, indicating the concentration at which no observable effect is seen (NOEC), further illustrate the potential long-term risks to aquatic ecosystems.

SpeciesEndpointConcentration (mg/L)Exposure Time
Oncorhynchus mykiss (rainbow trout)NOEC0.004414 d
Daphnia magna (Water flea)NOEC0.007921 d
Chronic aquatic toxicity data for Albendazole Sulfoxide.

Effects on Soil Microbes (Bacteria, Fungi) and Fauna

Anthelmintic veterinary drugs, including benzimidazoles like albendazole, can have toxic effects on soil fauna and soil microbiota, which are crucial for soil ecosystem functioning. wikipedia.org The excretion of albendazole and its metabolites in urine has been shown to alter soil nitrogen transformations, leading to increased nitrous oxide (N2O) emissions, suggesting an impact on soil microbial activity involved in the nitrogen cycle. ereztech.com

Albendazole has been found to negatively affect arbuscular mycorrhizal fungi (AMF), symbiotic fungi essential for plant nutrient uptake. Exposure to albendazole can reduce mycorrhizal root colonization and decrease phosphorus content in plant shoots, indicating impaired symbiotic function.

Soil fauna, such as earthworms, can also be adversely affected by exposure to albendazole and its active metabolite, albendazole sulfoxide. wikipedia.org Studies investigating the effects of albendazole on earthworms (Eisenia fetida) have examined parameters like cocoon production, hatching success, and juvenile production. While some research on albendazole exposure in earthworms has not found effects on survival, other studies suggest potential negative impacts on soil invertebrates. wikipedia.org The concentrations of albendazole and albendazole sulfoxide found in the environment might negatively affect non-target soil invertebrates.

Impact on Aquatic Systems

Research indicates that albendazole and its transformation products, including this compound, can be detected in groundwater and surface water systems peerj.com. The presence of these compounds in aquatic environments poses potential ecotoxicological risks to non-target organisms researchgate.netpeerj.com.

Studies have investigated the toxicity of this compound to various aquatic organisms. Data from ecotoxicity tests provide insights into the sensitivity of different trophic levels to this metabolite.

OrganismEndpointConcentration (mg/l)Exposure TimeMethodSource
Brachydanio rerio (zebrafish)EC50 (Toxicity to fish)0.042144 hrsNot specified merck.commsd.commsd.com
Daphnia magna (Water flea)EC50 (Toxicity to aquatic invertebrates)0.06848 hOECD Test Guideline 202 merck.commsd.commsd.com
Daphnia magna (Water flea)NOEC (Chronic toxicity)1021 dOECD Test Guideline 211 merck.com
Raphidocelis subcapitata (freshwater green alga)EC50 (Toxicity to algae/aquatic plants)0.02472 hOECD Test Guideline 201 merck.commsd.commsd.com

These findings suggest that this compound can exhibit toxicity to aquatic organisms at relatively low concentrations, particularly for algae and fish. The chronic toxicity data for Daphnia magna also provides a No Observed Effect Concentration (NOEC), which is valuable for risk assessments merck.com.

While the parent compound, albendazole, has been shown to cause developmental toxicity in zebrafish embryos at concentrations ≥0.3 µM, no embryotoxic effect was observed for albendazole sulfoxide at the same concentrations researchgate.net. This suggests that while the parent compound may pose a developmental risk, the sulfoxide metabolite might have a different toxicological profile in this regard researchgate.net.

The presence of benzimidazole (B57391) residues, including this compound, in the environment has been reported to have negative consequences, such as affecting water quality and causing adverse effects on aquatic organisms researchgate.net.

Environmental Risk Assessment Methodologies and Findings

Environmental Risk Assessment (ERA) methodologies are employed to evaluate the potential risks posed by pharmaceutical compounds like albendazole and its metabolites to the environment researchgate.netnih.gov. These assessments typically involve obtaining quantitative information on physicochemical characteristics, fate, ecotoxicity, and environmental occurrence researchgate.netnih.gov. Both systematic literature reviews and in silico tools are utilized to gather data on the toxic hazards of the parent compound and its metabolites researchgate.netnih.gov.

One approach in ERA is the calculation of the risk quotient (RQ), which compares the predicted environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC) researchgate.netnih.gov. An RQ greater than 1 generally indicates a potential environmental risk researchgate.net.

Studies conducting ERA for albendazole have considered its metabolites, including this compound, due to their anthelmintic activity and presence in the environment researchgate.net. Predicted environmental concentrations of albendazole in surface water have been estimated, and these values can be compared to ecotoxicity data for sensitive aquatic species to assess risk researchgate.netnih.govresearchgate.net.

For instance, an environmental risk assessment of albendazole in Eastern Africa estimated a risk quotient for the aquatic compartment of 146 ± 1, indicating a significant environmental risk in this region researchgate.netnih.gov. This assessment considered the predicted surface water concentration and ecotoxicity data researchgate.netnih.govresearchgate.net.

While some studies have focused on the parent compound, the ecotoxicological relevance of metabolites like this compound is increasingly recognized researchgate.netnih.gov. The toxicity of transformation products should not be neglected in environmental risk assessments nih.gov.

The low aqueous solubility of albendazole sulfoxide has been noted herts.ac.uk. The membrane-water partition coefficient (Dlipw) for albendazole at pH 7 was experimentally determined to be 3,000 L/kg lipid, suggesting its potential to accumulate in biological membranes nih.gov. However, the membrane permeability of albendazole was found to be lower than predicted, possibly due to its zwitterionic nature and large dipole moment hindering permeation through hydrophobic membranes nih.gov. While this study focused on albendazole, similar considerations regarding bioavailability and membrane interactions may be relevant for this compound.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Targets

Beyond its well-established role as a β-tubulin inhibitor in parasites, research is actively exploring additional therapeutic targets for albendazole (B1665689) oxide. Investigations into its potential as an anticancer agent suggest mechanisms that extend beyond microtubule disruption. Studies indicate that albendazole can induce oxidative stress and DNA damage in target cells frontiersin.org. For instance, research on Giardia duodenalis has shown that albendazole treatment can lead to the induction of reactive oxygen species (ROS), resulting in oxidative damage to nucleic acids and triggering apoptotic-like events frontiersin.org. In cancer research, studies on prostate cancer cells have linked albendazole's anticancer effects to increased ROS levels and a reduction in antioxidant enzyme expression nih.gov. The modulation of key signaling pathways, such as the Wnt/β-catenin pathway, is also being investigated as a potential mechanism of action in cancer cells nih.gov. Furthermore, the identification of differentially expressed genes in patients with specific parasitic infections may reveal novel molecular targets that could be modulated by albendazole or its derivatives researchgate.net. This expanded understanding of its molecular interactions is crucial for developing new applications and overcoming potential resistance mechanisms.

Development of Next-Generation Anthelmintics and Anticancer Agents

A significant area of research focuses on developing next-generation therapeutics based on or incorporating albendazole oxide. This is driven by the need to improve its pharmacokinetic properties, particularly its often limited water solubility and bioavailability, and to combat emerging drug resistance in parasites researchgate.netnih.govparahostdis.org. Nanotechnological approaches are at the forefront of this effort, with studies exploring the encapsulation of albendazole or this compound in nanoparticles or nanocapsules to enhance solubility, improve targeted delivery, and potentially sustain release researchgate.netnih.gov. Research has demonstrated that albendazole-loaded sulfonated graphene oxide can exhibit enhanced efficacy against Echinococcus granulosus protoscoleces in vitro compared to the free drug nih.gov. Similarly, the development and evaluation of albendazole sulfoxide-loaded chitosan-PLGA nanoparticles are being pursued for the treatment of cystic echinococcosis researchgate.net. The repurposing of albendazole as an anticancer agent is also spurring the development of novel formulations and combination therapies to enhance its efficacy against various cancers, including colorectal, breast, hepatocellular carcinoma, melanoma, and ovarian cancers researchgate.netnih.govnih.govuq.edu.auresearchgate.net.

Advanced Computational Modeling for Structure-Activity Relationship and Pharmacokinetics

Advanced computational modeling plays an increasingly vital role in the research and development of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is employed to analyze the relationship between the chemical structure of this compound and its biological activity, which can inform the design of novel analogs with improved potency or specificity researchgate.net. Pharmacokinetic (PK) modeling, including physiologically based pharmacokinetic (PBPK) models, is essential for understanding the complex absorption, distribution, metabolism, and excretion of albendazole and its metabolites within the body nih.govird.frplos.org. These models can simulate drug concentrations in different tissues and fluids over time, helping to predict drug exposure and variability among individuals ird.frplos.orgresearchgate.net. Computational models are also valuable for investigating potential drug-drug interactions and the influence of host factors, such as age, weight, and disease status, on this compound pharmacokinetics ird.frplos.orgresearchgate.netresearchgate.net. Future research will leverage more sophisticated computational tools to optimize dosing regimens, predict therapeutic outcomes, and minimize inter-individual variability in response.

Research into Host-Parasite Interactions and Drug Response

Investigating the intricate interactions between the host and parasite is fundamental to enhancing the effectiveness of this compound and addressing the challenge of drug resistance. Research is exploring how the presence of parasitic infections can influence the pharmacokinetics of albendazole and its active metabolite, potentially affecting drug availability at the site of infection ird.frresearchgate.net. Studies are also focused on understanding the mechanisms by which parasites develop resistance to benzimidazole (B57391) anthelmintics, including the identification of genetic factors that contribute to reduced drug sensitivity frontiersin.orgfrontiersin.org. For example, research in Haemonchus contortus has implicated the GCY-12 gene in modulating albendazole resistance frontiersin.org. Furthermore, studies are examining the dynamic interplay between albendazole treatment and the host immune response during parasitic infections, observing changes in inflammatory cell populations within infected tissues plos.org. Continued research into these host-parasite dynamics is crucial for developing strategies to overcome resistance, improve treatment outcomes, and potentially harness the host immune response to aid in parasite clearance.

Global Health Initiatives and Sustainable Control Strategies

Albendazole is a cornerstone of global health initiatives aimed at controlling and ultimately eliminating neglected tropical diseases (NTDs) through large-scale mass drug administration (MDA) programs researchgate.netnumberanalytics.comnih.gov. Future efforts in this area are focused on optimizing the implementation and sustainability of these programs. This includes developing better methods to assess treatment coverage and compliance, which is essential for evaluating the true impact of MDA campaigns researchgate.net. Research is investigating the use of biomarkers, such as albendazole metabolite levels in saliva, as a less invasive method to monitor compliance researchgate.net. The development of improved formulations of this compound with enhanced properties, such as sustained release or improved targeting, could lead to more effective and potentially less frequent administration in MDA programs, contributing to their sustainability nih.govfrontiersin.org. Embracing a "One Health" perspective, which recognizes the interconnectedness of human, animal, and environmental health, is also increasingly important for designing comprehensive and sustainable strategies for the control of parasitic diseases globally researchgate.net. Continued international collaboration, investment in surveillance systems to monitor drug resistance, and adaptive strategies tailored to local epidemiological contexts are critical for the long-term success of these global health initiatives numberanalytics.comresearchgate.net.

Q & A

Basic: What experimental design strategies optimize Albendazole oxide's dissolution rate in oral formulations?

Methodological Answer:
To enhance dissolution rates, employ a Plackett-Burman screening design followed by response surface methodology (RSM) . Key factors include polymer concentrations (e.g., chitosan, pectin, carboxymethylcellulose), which influence microsphere morphology, encapsulation efficiency, and drug release kinetics. For example, optimized dissolution (Q30 and Q60) was achieved at 1.00% w/v chitosan, 0.10% w/v pectin, and 0.20% w/v carboxymethylcellulose, validated via ANOVA and Scheffé’s test . Use scanning electron microscopy (SEM) to confirm microsphere uniformity and dissolution testing under biorelevant conditions (e.g., pH gradients).

Advanced: How can contradictions in this compound's genotoxicity data be resolved?

Methodological Answer:
Discrepancies in potency (e.g., lower micronucleus induction compared to albendazole) require benchmark dose (BMD) modeling and point-of-departure (PoD) metrics . Analyze dose-response curves using tools like PROAST v50.8 to derive BMDL10 (lower confidence limit) and BMDU10 (upper limit). This compound’s non-overlapping BMD intervals with other benzimidazoles (e.g., flubendazole, mebendazole) indicate distinct potency, necessitating metabolite-specific genotoxicity assays (e.g., hydrolyzed or reduced metabolites) .

Advanced: What methodologies assess this compound's synergism with nitric oxide donors or metal nanoparticles?

Methodological Answer:
For nitric oxide (NO) donor studies , co-administer L-arginine with this compound in murine models and measure parasite burden reduction (e.g., Trichinella spiralis larvae counts) alongside NO serum levels (Griess assay). For metal nanoparticle synergism (e.g., CuO), use in vitro filarial models (Setaria cervi) to quantify apoptotic markers (caspase-3 activity) and reactive oxygen species (ROS) via fluorometric assays (DCFH-DA) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Use nitrile gloves (inspected pre-use) and fume hoods to avoid dermal/ocular exposure. Store at -20°C in sealed containers. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels. Refer to OSHA HCS guidelines (29 CFR 1910) for emergency procedures, including artificial respiration and oxygen therapy for inhalation exposure .

Basic: How is this compound's pharmacokinetic profile optimized in preclinical studies?

Methodological Answer:
Use Wistar rats for in vivo bioenhancement studies. Calculate AUC0–24 via the trapezoidal rule and estimate elimination rate constants (Ke) from log-linear plasma concentration curves. Optimized microspheres increased AUC by 10-fold compared to pure drug, validated using HPLC with UV detection (λ = 254 nm) .

Advanced: What mechanistic approaches elucidate this compound's role in ROS-mediated anticancer effects?

Methodological Answer:
In prostate cancer cells, quantify ROS using DCFH-DA fluorescence and validate with N-acetylcysteine (NAC) inhibition. Assess downstream pathways via Western blotting (e.g., CISD2 downregulation, β-catenin suppression). Use IC50 values from MTT assays and correlate with ROS levels via linear regression .

Basic: What in vitro assays are standard for this compound's genotoxicity screening?

Methodological Answer:
Conduct CHO-K1 cell micronucleus (MN) tests with 24–48 hr exposures. Use covariate BMD analysis to compare potency against parent compounds. Statistically validate results with χ² tests (P < 0.05) and report BMDL10/BMDU10 intervals .

Basic: How is this compound distinguished from its metabolites in regulatory contexts?

Methodological Answer:
Refer to IUPAC nomenclature (methyl N-(5-propylsulfinyl-1H-benzimidazol-2-yl)carbamate) and CAS 54029-12-8 . Regulatory codes include FDA Unique Ingredient Identifier J39B52TV34 and EMA XEVMPD SUB05296MIG. Use SMILES (CCCS+[O-]) for structural verification .

Advanced: Which analytical techniques quantify this compound in biological matrices?

Methodological Answer:
Employ HPLC-UV (C18 column, methanol/water mobile phase) or GC-MS (derivatization with BSTFA). Validate assays per ICH guidelines for LOD (≤0.1 µg/mL) and LOQ (≤0.3 µg/mL). For metabolite profiling, use LC-MS/MS in positive ion mode .

Advanced: What strategies improve this compound's bioavailability in poorly soluble formulations?

Methodological Answer:
Develop solid dispersions with hydrophilic carriers (e.g., PVP K30) via spray drying. Characterize amorphous state via XRD and monitor dissolution under sink conditions (USP Apparatus II, 50 rpm). Compare bioavailability using crossover studies in fasted/fed animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.